[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
Overview
Description
The compound , while not directly studied in the provided papers, is structurally related to a class of compounds that have been the subject of various research efforts. These compounds typically feature a pyrazole ring substituted with different aryl groups and possess interesting biological and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves condensation or cyclization reactions. For instance, one study describes the synthesis of a dihydro-1H-pyrazole derivative through the reaction of an enone with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectral methods and single-crystal X-ray diffraction studies. For example, a related compound crystallizes in the monoclinic crystal system and its structure was determined by X-ray diffraction . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the electronic distribution within the molecule. The molecular electrostatic potential study of a related compound indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack . These insights are valuable for predicting the types of chemical reactions the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their crystalline structure, vibrational spectra, and nonlinear optical properties, are often investigated using computational methods like density functional theory (DFT) . The HOMO-LUMO analysis provides information on the electronic transitions and potential reactivity of the compound. For instance, the HOMO of a related compound is localized over the entire molecule except for certain groups, indicating where charge transfer might occur .
Relevant Case Studies
The compounds in this class have been studied for various biological activities. For example, one compound demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . Another compound was evaluated for its antifungal activity, with certain substituents enhancing the effect . Additionally, molecular docking studies have been used to predict the inhibitory activity of these compounds against specific proteins, such as kinesin spindle protein .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) describes the microwave-assisted synthesis of a series of pyrazoline derivatives, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone. This method resulted in higher yields and was environmentally friendly. The compounds showed promising in vivo anti-inflammatory and in vitro antibacterial activities.
Antifungal Activity
Lv et al. (2013) synthesized novel methanone derivatives and noted that certain substituents like 4-chlorophenyl had a significant impact on antifungal activity Lv et al. (2013).
Synthesis and Antibacterial Screening
Landage et al. (2019) synthesized and characterized a new series of methanone compounds, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, and evaluated their antibacterial activities Landage et al. (2019).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, were synthesized and showed good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin Hafez et al. (2016).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, and antimicrobial activity of similar pyrazole derivatives, providing insights into the structural characteristics and potential biomedical applications Sivakumar et al. (2021).
Central Nervous System Depressants
Butler et al. (1984) synthesized a series of pyrazole arylmethanones demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This research highlights the potential therapeutic applications in neuropharmacology Butler et al. (1984).
Antiubercular and Anticancer Activity
Neha et al. (2013) synthesized a series of pyrazole derivatives and evaluated them for antiubercular activity against Mycobacterium tuberculosis and anticancer activity against human breast cancer cells Neha et al. (2013).
Safety And Hazards
This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthesis methods, studying new reactions, or investigating potential uses in medicine or industry.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for up-to-date and detailed information.
properties
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)19-10-11(9-18-19)16(21)14-3-1-2-4-15(14)20/h1-10,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJXLFNKATJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363234 | |
Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
CAS RN |
61466-47-5 | |
Record name | [1-(4-Chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61466-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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